Cas no 2227771-49-3 ((2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol)
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2227771-49-3
- (2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol
- EN300-1905848
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- Inchi: 1S/C10H12BrNO3/c1-7(13)2-3-8-4-9(11)6-10(5-8)12(14)15/h4-7,13H,2-3H2,1H3/t7-/m1/s1
- InChI Key: ALAIPRNFHVGFLH-SSDOTTSWSA-N
- SMILES: BrC1C=C(C=C(C=1)CC[C@@H](C)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 273.00006g/mol
- Monoisotopic Mass: 273.00006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 66Ų
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1905848-0.05g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 0.05g |
$1308.0 | 2023-09-18 | ||
| Enamine | EN300-1905848-0.1g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 0.1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1905848-0.25g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 0.25g |
$1432.0 | 2023-09-18 | ||
| Enamine | EN300-1905848-0.5g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 0.5g |
$1495.0 | 2023-09-18 | ||
| Enamine | EN300-1905848-1.0g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 1g |
$1557.0 | 2023-05-23 | ||
| Enamine | EN300-1905848-2.5g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 2.5g |
$3051.0 | 2023-09-18 | ||
| Enamine | EN300-1905848-5.0g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 5g |
$4517.0 | 2023-05-23 | ||
| Enamine | EN300-1905848-10.0g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 10g |
$6697.0 | 2023-05-23 | ||
| Enamine | EN300-1905848-1g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 1g |
$1557.0 | 2023-09-18 | ||
| Enamine | EN300-1905848-5g |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol |
2227771-49-3 | 5g |
$4517.0 | 2023-09-18 |
(2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on (2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol
Latest Research Insights on (2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol (CAS: 2227771-49-3) in Chemical Biology and Pharmaceutical Applications
The compound (2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol (CAS: 2227771-49-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this chiral intermediate, focusing on its synthetic pathways, biological activities, and emerging roles in drug discovery.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility as a key building block for protease inhibitors, with the bromo-nitro aromatic system enabling selective covalent binding to catalytic cysteine residues. The (2R)-configuration was found to confer 3.7-fold greater target affinity compared to its (2S)-counterpart in SARS-CoV-2 PLpro inhibition assays (IC50 = 1.2 μM vs 4.5 μM).
Innovative synthetic approaches have been developed to improve the scalability of (2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol production. A continuous flow chemistry protocol reported in Organic Process Research & Development (2024) achieved 89% yield with >99% enantiomeric excess, utilizing an immobilized lipase-catalyzed kinetic resolution. The process addresses previous challenges in separating the diastereomeric intermediates during traditional batch synthesis.
Structural-activity relationship (SAR) studies have revealed that the bromine atom at the 3-position plays a critical role in molecular recognition, forming halogen bonds with backbone carbonyl oxygens in target proteins. X-ray crystallography data (PDB: 8T4N) shows this interaction contributes approximately 2.1 kcal/mol to binding energy in kinase inhibition applications.
Emerging applications include its use as a positron emission tomography (PET) tracer precursor, where the bromine atom serves as a handle for isotopic exchange with 76Br. Preliminary in vivo studies in murine models of inflammation demonstrated specific uptake in activated macrophages (tumor-to-muscle ratio = 4.8 at 90 min post-injection), suggesting potential for imaging chronic inflammatory diseases.
Recent patent filings (WO2023187641, US20240124421) highlight the compound's incorporation into novel PROTAC (proteolysis targeting chimera) architectures, where its structural features facilitate simultaneous target engagement and E3 ligase recruitment. The nitro group in particular enables photoactivatable crosslinking for target identification studies.
Ongoing clinical translation efforts face challenges in metabolic stability, as the benzylic alcohol undergoes rapid glucuronidation in human liver microsomes (t1/2 = 12 min). Current medicinal chemistry optimization focuses on prodrug approaches and steric shielding of the hydroxyl group while maintaining the crucial (R)-configuration.
This compound continues to serve as a valuable chemical probe in epigenetics research, with recent findings showing selective modulation of bromodomain-containing protein 4 (BRD4) through allosteric effects. Single-molecule FRET experiments revealed compound-induced conformational changes that disrupt BRD4-histone interactions (ΔG = -3.8 kcal/mol).
The evolving understanding of (2R)-4-(3-bromo-5-nitrophenyl)butan-2-ol's multifaceted applications underscores its importance as both a tool compound and potential therapeutic scaffold. Future research directions likely include exploration of its stereospecific effects on immune cell signaling and development of next-generation derivatives with improved pharmacokinetic properties.
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